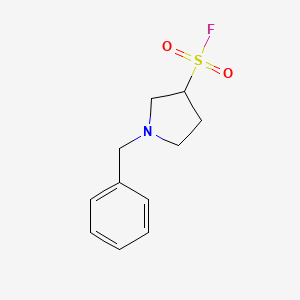

1-Benzylpyrrolidine-3-sulfonyl fluoride

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of its constituent nuclei. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the benzyl group typically appear in the downfield region, displaying coupling patterns consistent with monosubstituted benzene ring systems. The pyrrolidine ring protons exhibit distinct chemical shifts reflecting their proximity to the electron-withdrawing sulfonyl fluoride group and the electron-donating nitrogen atom.

The methylene protons adjacent to the nitrogen atom in the pyrrolidine ring system demonstrate characteristic upfield shifts compared to those in unsubstituted pyrrolidine derivatives, reflecting the electronic influence of both the benzyl and sulfonyl fluoride substituents. The proton bearing the sulfonyl fluoride group exhibits a distinctive chemical shift pattern that serves as a diagnostic feature for structural confirmation. Integration ratios provide quantitative verification of the proposed structure, with the aromatic region accounting for five protons and the aliphatic region contributing nine protons in the expected proportions.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation through observation of the sulfonyl fluoride fluorine atom. This nucleus typically resonates in a characteristic chemical shift range that distinguishes sulfonyl fluorides from other fluorine-containing functional groups. The fluorine chemical shift provides valuable information about the electronic environment surrounding the sulfur-fluorine bond and can be used to assess the compound's structural integrity. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbon framework of the molecule, with distinct signals for aromatic and aliphatic carbons, providing comprehensive structural verification through chemical shift patterns and multiplicities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about its molecular structure through examination of characteristic fragmentation patterns and ionization behavior. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the intact molecule under electron ionization conditions. Collision Cross Section measurements reveal specific values for various ionization adducts, including protonated molecular ions at mass-to-charge ratio 244.08020 with a predicted Collision Cross Section of 151.8 square angstroms, and sodium adducts at mass-to-charge ratio 266.06214 with a predicted Collision Cross Section of 159.9 square angstroms.

The fragmentation pattern exhibits characteristic losses corresponding to specific functional groups within the molecule. Loss of the sulfonyl fluoride group (SO₂F, 83 mass units) represents a prominent fragmentation pathway, generating fragment ions that retain the benzylpyrrolidine core structure. Additional fragmentation involving cleavage of the benzyl group produces ions characteristic of substituted pyrrolidine derivatives, while aromatic fragmentation generates tropylium-type ions typical of benzyl-containing compounds. The base peak often corresponds to the benzyl cation at mass-to-charge ratio 91, reflecting the stability of this aromatic fragment under mass spectrometric conditions.

Negative ion mode mass spectrometry reveals complementary fragmentation information, with deprotonated molecular ions observed at mass-to-charge ratio 242.06564 and a predicted Collision Cross Section of 156.0 square angstroms. Additional negative ion adducts include formate complexes at mass-to-charge ratio 288.07112 and acetate complexes at mass-to-charge ratio 302.08677, providing alternative ionization pathways for structural characterization. These mass spectrometric data collectively confirm the proposed molecular structure and provide valuable information for compound identification and purity assessment.

Computational Modeling of Three-Dimensional Conformation

Computational modeling approaches provide detailed insights into the three-dimensional conformational behavior of this compound through application of quantum mechanical and molecular mechanics calculations. Density Functional Theory calculations utilizing appropriate basis sets reveal the preferred conformational arrangements of the molecule in vacuum and solvated environments. The pyrrolidine ring system adopts characteristic envelope or twist conformations that minimize steric interactions between the sulfonyl fluoride and benzyl substituents while maintaining optimal orbital overlap patterns.

The rotational barriers around key bonds, particularly the carbon-nitrogen bond connecting the benzyl group to the pyrrolidine ring and the carbon-sulfur bond linking the sulfonyl fluoride to the ring system, significantly influence the molecule's conformational flexibility. Computational analysis reveals multiple low-energy conformers that interconvert through rotation around these bonds, with energy differences typically ranging from 1-3 kilocalories per mole. The electronic distribution within the molecule shows significant polarization effects due to the electron-withdrawing nature of the sulfonyl fluoride group and the electron-donating characteristics of the tertiary amine nitrogen.

Properties

IUPAC Name |

1-benzylpyrrolidine-3-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJEZPHJZQPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242614 | |

| Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-44-1 | |

| Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-3-pyrrolidinesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Sulfur-Containing Precursors and Fluorination

A patented process (US7781612B2) describes producing fluorinated sulfonyl fluorides by oxidizing a precursor compound containing sulfur (such as a thiol or sulfide) using a halogen-containing oxidizing agent to form an intermediate sulfonyl halide or sulfonyl fluoride, followed by further fluorination steps in the liquid phase to yield the target sulfonyl fluoride compound. This process involves:

- Oxidation of the sulfur moiety to sulfonyl halides or sulfonyl fluorides

- Conversion of non-fluorine halogens to fluorine atoms via fluorination

- Controlled decomposition to yield the sulfonyl fluoride

The general reaction scheme is:

$$

\text{Y–S–R}A–E–RB \xrightarrow[\text{oxidation}]{\text{halogen oxidant}} XSO2–RA–E–RB \xrightarrow[\text{fluorination}]{\text{fluorine}} FSO2–RA–E–RB \rightarrow \text{target sulfonyl fluoride}

$$

Where $$RA$$ and $$RB$$ are organic groups, and $$E$$ is a linking group such as —CH2OCO—.

This method is applicable to various organic frameworks, including pyrrolidine derivatives, and can be adapted to this compound by selecting appropriate starting materials with the pyrrolidine ring and benzyl substituent.

Electrochemical Oxidative Coupling of Thiols with Potassium Fluoride

A recent and environmentally benign method involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) as the fluoride source. This method avoids the use of hazardous oxidants or expensive fluorinating agents and operates under mild conditions with broad substrate scope, including benzyl thiols and heteroaryl thiols.

Key features of this method:

- Starting materials: thiols or disulfides (e.g., benzylthiol derivatives)

- Fluoride source: inexpensive, abundant KF

- Electrochemical oxidation generates sulfonyl fluoride directly

- No additional catalysts or stoichiometric oxidants required

- Mild reaction conditions with good yields (up to 96% for benzyl thiols)

- Compatible with various functional groups, including pyrrolidine moieties

The reaction mechanism involves anodic oxidation of thiols to disulfides, further oxidation to sulfenyl and sulfinyl fluoride intermediates, and nucleophilic fluorination by fluoride ions to form sulfonyl fluorides.

For this compound, this method can be applied by using the corresponding 1-benzylpyrrolidine-3-thiol as the starting material.

Table 1: Electrochemical Preparation Parameters and Yields for Benzyl Thiol Derivatives

| Entry | Substrate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylthiol | KF (5 equiv), pyridine (1 equiv), CH3CN/1 M HCl biphasic | 85–96 | Mild, no additional oxidants |

| 2 | p-Chlorobenzylthiol | Same as above | 75–90 | Halogen substituent tolerated |

| 3 | 1-Benzylpyrrolidine-3-thiol* | Adapted from benzylthiol conditions | Expected | Requires experimental validation |

*Note: Direct literature on 1-Benzylpyrrolidine-3-thiol is limited; extrapolation based on benzylthiol analogs.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Fluoride Source | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen Oxidation & Fluorination | Sulfur-containing organic compounds | Elemental fluorine or fluorinating agents | Chemical oxidation + fluorination | Scalable, well-established | Requires handling halogens, toxic reagents |

| Electrochemical Oxidation | Thiols or disulfides | Potassium fluoride (KF) | Electrochemical oxidation | Mild, green, cost-effective, broad scope | Requires electrochemical setup |

| Chloride/Fluoride Exchange | Sulfonyl chlorides | Fluoride salts | Nucleophilic substitution | Simple concept | Sulfonyl chlorides are unstable, toxic |

| Palladium-catalyzed cross-coupling | Aryl halides + sulfur dioxide surrogates | Electrophilic fluorinating agents | Catalytic coupling + fluorination | Versatile for aryl sulfonyl fluorides | Expensive catalysts, limited to aryl systems |

Detailed Research Findings and Notes

- The electrochemical method using KF is particularly advantageous for preparing sulfonyl fluorides with nitrogen-containing heterocycles such as pyrrolidine rings, due to its mildness and functional group tolerance.

- The reaction proceeds via radical intermediates, as evidenced by inhibition with radical scavengers, and involves two consecutive oxidation steps leading to the sulfonyl fluoride.

- The use of pyridine in the reaction mixture enhances yield, possibly by acting as an electron mediator or phase transfer catalyst.

- The method is scalable and can be adapted to flow electrochemical reactors for improved reaction rates and yields.

- Oxidation of thiols to disulfides is rapid, and subsequent fluorination steps are rate-limiting.

- The main byproducts include sulfonic acids formed via hydrolysis or overoxidation.

- The patented halogen oxidation-fluorination process allows for tailored synthesis by modifying the organic substituents and reaction parameters, suitable for complex molecules like this compound.

Summary Table of Preparation Methods for this compound

| Step | Method Description | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Oxidation of 1-Benzylpyrrolidine-3-thiol | Halogen-containing oxidant (e.g., Cl2, Br2) | Formation of sulfonyl halide intermediate |

| 2 | Fluorination of sulfonyl halide | Elemental fluorine or fluorinating agent | Conversion to sulfonyl fluoride |

| 3 | Electrochemical oxidation of 1-Benzylpyrrolidine-3-thiol | KF, pyridine, CH3CN/1 M HCl, graphite/stainless steel electrodes | Direct formation of sulfonyl fluoride |

Chemical Reactions Analysis

1-Benzylpyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water or aqueous solutions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Benzylpyrrolidine-3-sulfonyl fluoride is characterized by its sulfonyl fluoride functional group attached to a pyrrolidine ring. The molecular formula is with a molecular weight of approximately 243.3 g/mol. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents. Its unique structure allows for specific reactivity that distinguishes it from other sulfonyl compounds.

Applications in Chemical Biology

This compound serves as a reactive probe in the field of chemical biology. Sulfonyl fluorides are known for their ability to covalently modify proteins, particularly targeting serine residues in enzymes. This modification can provide insights into enzyme mechanisms and protein interactions.

Applications in Drug Discovery

In drug discovery, this compound can be utilized to develop inhibitors for various enzymes. For example, it has been explored as a serine protease inhibitor, which is crucial for understanding proteolytic pathways involved in disease mechanisms.

Case Studies

- Inhibition of Serine Hydrolases : Research has shown that sulfonyl fluoride compounds can selectively inhibit serine hydrolases, which play significant roles in metabolic pathways. For instance, inhibitors derived from sulfonyl fluorides have been developed to target specific serine hydrolases implicated in cancer progression .

- Target Identification : The use of this compound as a chemical probe has facilitated the identification of novel drug targets by covalently labeling active site residues in proteins. This approach aids in elucidating the functions of uncharacterized proteins and understanding their roles in cellular processes .

- Fluorinated Probes : The incorporation of fluorine into sulfonyl compounds has led to the development of probes that can be used in NMR studies to investigate enzyme dynamics and conformational changes during catalysis .

Applications in Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating various bioactive molecules. Its sulfonyl fluoride group can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex structures.

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity . This interaction is often irreversible, making it a potent inhibitor for certain classes of enzymes . The pathways involved in its mechanism of action depend on the specific enzyme and the biological context in which it is used.

Comparison with Similar Compounds

Key Compounds for Comparison

The closest structural analog identified is 1-Benzyl-3-(phenylsulfonyl)pyrrolidine (CAS 101767-83-3), which replaces the sulfonyl fluoride group with a phenylsulfonyl substituent. Below is a comparative analysis:

Structural Implications

- Electronic Effects : The sulfonyl fluoride group is electron-withdrawing, enhancing electrophilicity at the sulfur center, which facilitates nucleophilic substitution or addition reactions. In contrast, the phenylsulfonyl group introduces steric bulk and aromaticity, reducing reactivity but improving stability .

- Molecular Weight : The phenylsulfonyl analog’s higher molecular weight (301.4 vs. 243.3 g/mol) may impact permeability in biological systems, a critical factor in drug design.

Reactivity and Functional Group Analysis

Sulfonyl Fluoride vs. Phenylsulfonyl Reactivity

- This compound :

- 1-Benzyl-3-(phenylsulfonyl)pyrrolidine :

This compound

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

- Synthetic Intermediate : Facilitates the preparation of pyrrolidine-based ligands or catalysts via Pd-mediated coupling reactions .

- Stability in Storage : Its moisture-sensitive nature necessitates controlled storage, limiting large-scale industrial use .

Research Findings and Limitations

- Direct Comparative Studies: No published studies directly comparing these two compounds were identified. Differences in reactivity and applications are inferred from functional group behavior.

- Gaps in Data : Solubility and stability profiles for this compound remain unreported, complicating formulation efforts .

Biological Activity

1-Benzylpyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₁₁H₁₄FNO₂S and a molecular weight of 243.3 g/mol. It is notable for its applications in organic synthesis and potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its ability to form covalent bonds with the active sites of enzymes. The sulfonyl fluoride group is particularly reactive, allowing it to interact with nucleophilic amino acid residues in proteins, such as serine, cysteine, and lysine. This reactivity positions it as a valuable tool in chemical biology for enzyme inhibition and target identification .

Enzyme Inhibition Studies

Research has demonstrated that sulfonyl fluorides, including this compound, serve as effective inhibitors for various enzymes. A study highlighted the use of diverse sulfonyl fluoride probes against Trypanosoma brucei, where several compounds exhibited sub-micromolar anti-trypanosomal activity. The study reported that four probes had half-maximal effective concentrations (EC50) below 1 μM, indicating strong inhibitory effects on the parasite .

Comparative Analysis with Similar Compounds

This compound can be compared to other sulfonyl fluoride compounds based on their biological activity:

| Compound | Activity Type | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Enzyme inhibitor (e.g., proteases) | <1 | High |

| 1-Benzylpyrrolidine-3-sulfonamide | Similar structure, less reactive | >10 | Moderate |

| 1-Benzylpyrrolidine-3-sulfonic acid | Hydrolysis product, reduced activity | N/A | N/A |

This table illustrates the potency and selectivity of this compound compared to its analogs, emphasizing its unique reactivity due to the sulfonyl fluoride moiety.

Case Study: Inhibition of Proteases

A detailed investigation into the inhibition of serine proteases using sulfonyl fluorides revealed that these compounds could effectively modify serine residues in active sites. The study showed that this compound selectively targeted reactive serines, leading to significant reductions in enzymatic activity. This characteristic makes it a promising candidate for therapeutic applications targeting proteolytic pathways .

Applications in Drug Development

The compound is being explored for its potential as a precursor in drug development. Its ability to inhibit specific enzymes can be harnessed to design novel therapeutics aimed at diseases where protease activity is implicated. Ongoing research focuses on optimizing its structure to enhance selectivity and reduce off-target effects .

Q & A

Q. What are the optimal synthetic conditions for 1-Benzylpyrrolidine-3-sulfonyl fluoride, and how can purity be maximized?

The synthesis of sulfonyl fluorides typically requires precise control of reaction parameters. For analogous compounds (e.g., pyrrolidine derivatives), key factors include:

- Temperature : Maintained between 0–25°C to avoid side reactions (e.g., decomposition of intermediates) .

- Solvent : Polar aprotic solvents like acetonitrile (CH₃CN) enhance reactivity in nucleophilic substitutions .

- Reagents : Use of stoichiometric pyrrolidine (5.0 equiv.) for nucleophilic addition, as demonstrated in palladium-catalyzed alkenylsulfonyl fluoride reactions .

- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures ≥95% purity. Confirm purity via HPLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group integration, sulfonyl fluoride signals at ~120–130 ppm for ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M–F]⁺ fragments) .

- Elemental Analysis : Quantify C, H, N, S, and F to confirm stoichiometry .

Q. How can researchers mitigate instability issues during storage?

Sulfonyl fluorides are moisture-sensitive. Recommendations include:

- Storage : Under inert gas (N₂/Ar) at –20°C in sealed amber vials .

- Handling : Use anhydrous solvents and gloveboxes for reactions. Monitor degradation via periodic NMR .

Advanced Research Questions

Q. How can contradictory literature data on sulfonyl fluoride reactivity be resolved?

Discrepancies in reported reactivity (e.g., hydrolysis rates or nucleophilic substitution efficiency) may arise from:

- Experimental Variability : Differences in solvent polarity, temperature, or trace water content. Replicate studies under standardized conditions .

- Structural Analogues : Compare with fluorinated piperidine or pyridine derivatives (e.g., fluorophenyl-pyrrolidinecarbonyl chloride) to isolate electronic effects of the benzyl group .

- Cross-Validation : Use multiple techniques (e.g., kinetic studies via UV-Vis and LC-MS) to confirm reaction pathways .

Q. What strategies enhance the selectivity of this compound in enzyme inhibition studies?

Fluorine’s electronegativity and the sulfonyl fluoride’s electrophilicity make it a covalent inhibitor. Optimize selectivity by:

- Structural Modifications : Introduce steric hindrance (e.g., bulkier benzyl substituents) or adjust the pyrrolidine ring’s conformation to fit target active sites .

- Competitive Assays : Use fluorogenic probes (e.g., activity-based protein profiling) to quantify off-target binding .

Q. How can computational methods guide the design of derivatives for pharmacokinetic optimization?

- Docking Simulations : Model interactions with target enzymes (e.g., serine hydrolases) to predict binding affinity .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For example, fluorination often improves blood-brain barrier permeability .

Methodological Notes

- Synthesis Optimization : Pilot small-scale reactions (0.1–1.0 mmol) to screen conditions before scaling up .

- Data Reproducibility : Document batch-specific variations (e.g., lot-dependent impurity profiles in starting materials) .

- Safety Protocols : Handle sulfonyl fluorides in fume hoods; use PPE due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.